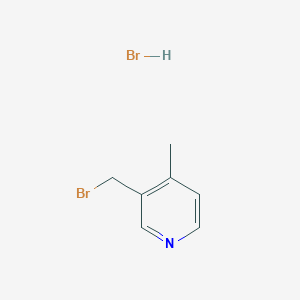

3-(Bromomethyl)-4-methylpyridine hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-4-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXISOGKOXZJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856780 | |

| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384972-83-1 | |

| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a critical heterocyclic building block in medicinal and agricultural chemistry. The document details the underlying free-radical reaction mechanism, provides a robust, field-tested experimental protocol, and addresses critical safety, handling, and troubleshooting considerations. Designed for researchers, chemists, and process development scientists, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: Strategic Importance of Bromomethylpyridines

Substituted pyridines are foundational scaffolds in modern pharmacology, present in a significant percentage of FDA-approved drugs.[1] Among these, pyridines featuring a reactive bromomethyl group are particularly valuable as versatile intermediates. The title compound, this compound, serves as a key precursor for introducing the 4-methylpyridin-3-ylmethyl moiety into larger, more complex molecular architectures.

The strategic placement of the bromomethyl group at the 3-position, adjacent to the methyl group at the 4-position, allows for precise derivatization. This structural motif is instrumental in the development of various therapeutic agents, where it can act as a crucial pharmacophore or a linker to other functional groups. While its direct precursor, 3-bromo-4-methylpyridine, is a known intermediate for proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors, the bromomethyl derivative provides an alternative and highly reactive handle for synthetic chemists.[2] This guide focuses on the most common and efficient method for its preparation: the free-radical side-chain bromination of 3,4-dimethylpyridine.

Reaction Mechanism: The Wohl-Ziegler Bromination

The synthesis of 3-(Bromomethyl)-4-methylpyridine proceeds via a free-radical chain reaction, specifically a Wohl-Ziegler bromination.[3] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source, which is advantageous because it maintains a low, constant concentration of molecular bromine (Br₂) throughout the reaction, minimizing competitive and undesired side reactions such as electrophilic addition to the aromatic ring.[3] The reaction requires a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under thermal or photochemical initiation.[4][5]

The mechanism unfolds in three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals. These radicals then abstract a hydrogen from trace amounts of HBr present to form a bromine radical (Br•).

-

Propagation: This is a two-step cyclic process.

-

A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 3,4-dimethylpyridine. This abstraction preferentially occurs at the benzylic-like position due to the resonance stabilization of the resulting pyridinylmethyl radical.[6][7]

-

The newly formed pyridinylmethyl radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired bromomethylpyridine product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction concludes when two radicals combine, or when radical scavengers quench the reaction.

The final product is isolated as the hydrobromide salt. The HBr required for salt formation is generated in situ during the propagation cycle, which protonates the basic nitrogen atom of the pyridine ring.

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound from 3,4-dimethylpyridine.

Materials and Reagents:

-

3,4-Dimethylpyridine (3,4-Lutidine)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Chlorobenzene (PhCl) or Carbon Tetrachloride (CCl₄)

-

Diethyl ether ((Et)₂O) or Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq.).

-

Add the solvent (e.g., chlorobenzene, approx. 10 mL per gram of starting material).

-

Add N-Bromosuccinimide (NBS, 1.05 eq.). Causality: A slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to minimize the formation of dibrominated byproducts.[8]

-

Add the radical initiator, AIBN (0.02-0.05 eq.). Causality: A catalytic amount of initiator is sufficient to start the chain reaction.

-

-

Reaction Execution:

-

Begin vigorous stirring and gently heat the mixture to reflux (approx. 80-90 °C for CCl₄, or higher for chlorobenzene).

-

Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material spot. The reaction mixture will typically turn from a slurry to a clear, yellowish solution as the denser NBS is consumed and the less dense succinimide is formed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to remove acidic impurities), and finally with brine. Causality: These aqueous washes are critical for removing impurities and ensuring the purity of the final product.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Salt Formation:

-

The crude product obtained is often an oil. To induce crystallization and form the stable hydrobromide salt, dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or MTBE.

-

If the salt does not precipitate spontaneously, bubble dry HBr gas through the solution or add a solution of HBr in ether.

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the resulting white to off-white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Data Summary

| Parameter | Value / Condition | Rationale |

| Starting Material | 3,4-Dimethylpyridine | Readily available precursor. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective benzylic bromination.[4] |

| Stoichiometry (NBS) | 1.0 - 1.1 equivalents | Slight excess drives reaction to completion while minimizing over-bromination. |

| Initiator | AIBN (catalytic) | Provides a source of radicals upon heating to initiate the chain reaction. |

| Solvent | Chlorobenzene or CCl₄ | Non-polar solvent that facilitates the radical mechanism. |

| Temperature | Reflux (80-130 °C) | Thermal energy is required to initiate the radical chain reaction. |

| Reaction Time | 2 - 6 hours | Dependent on scale and reaction monitoring. |

| Typical Yield | 60 - 80% | Varies based on reaction scale and purification efficiency. |

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from established Safety Data Sheets (SDS) for brominated pyridine compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile gloves, and a flame-retardant lab coat. Work should be conducted in a certified chemical fume hood.[9][10]

-

Handling: this compound is corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[9][10]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.

-

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store in a corrosives area. The hydrobromide salt is generally more stable and less volatile than the free base.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive initiator (old AIBN).2. Insufficient temperature.3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use fresh, recrystallized AIBN.2. Ensure the reaction mixture is reaching and maintaining reflux temperature.3. Degas the solvent and ensure the reaction is run under an inert atmosphere. |

| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Premature termination of the radical chain. | 1. Increase reaction time or add a small additional portion of AIBN.2. Ensure pH is controlled during washes; perform multiple extractions with the organic solvent.3. Ensure the system is free of radical scavengers. |

| Formation of Dibromide Byproduct | 1. Excess NBS used.2. High local concentration of bromine. | 1. Use a stoichiometry of NBS closer to 1.0 equivalent.2. Ensure vigorous stirring to maintain a homogeneous mixture. Consider slow addition of NBS. |

| Product is an Oil, Fails to Crystallize | 1. Impurities present.2. Incorrect solvent for crystallization. | 1. Purify the crude product by column chromatography before attempting salt formation.2. Try a different non-polar solvent system (e.g., heptane/ethyl acetate) for precipitation. |

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. 1235342-53-6 | 3-(Bromomethyl)-5-methylpyridine hydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. 73870-24-3 | 4-(Bromomethyl)pyridine hydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the design and development of novel pharmaceutical agents. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group, makes it a versatile intermediate for introducing the 4-methyl-3-pyridyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 150-155 °C (for the isomeric 3-(bromomethyl)pyridine hydrobromide) | [2] |

| CAS Number | 1384972-83-1 | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through a few strategic routes, primarily involving the bromination of a suitable precursor. A common and effective method is the radical bromination of 3,4-lutidine (3,4-dimethylpyridine).

Proposed Synthesis Workflow: Radical Bromination of 3,4-Lutidine

This method leverages the benzylic reactivity of the methyl group at the 3-position, which is activated for radical abstraction. The subsequent treatment with hydrogen bromide affords the desired hydrobromide salt.

Caption: Proposed synthesis of this compound from 3,4-lutidine.

Detailed Experimental Protocol (Adapted from a similar synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide[3])

Materials:

-

3,4-Lutidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

-

Diethyl ether

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-lutidine in a suitable solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

-

Initiation of Reaction: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can also be initiated by exposure to a UV lamp.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of the Free Base: Remove the solvent under reduced pressure to obtain the crude 3-(bromomethyl)-4-methylpyridine free base.

-

Formation of the Hydrobromide Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrogen bromide (e.g., 33% in acetic acid) with stirring.

-

Purification: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of the 4-methyl-3-pyridylmethyl moiety into different molecular scaffolds.

Caption: General scheme for the nucleophilic substitution of this compound.

Common nucleophiles that can be employed include:

-

Alcohols and Phenols: To form ethers.

-

Amines: To form secondary or tertiary amines.

-

Thiols: To form thioethers.

-

Carboxylates: To form esters.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

The pyridine nitrogen can also participate in reactions, particularly quaternization, which is a characteristic reaction of pyridines with alkyl halides, known as the Menschutkin reaction. However, the hydrobromide salt form deactivates the pyridine nitrogen towards further alkylation under typical conditions. To utilize the pyridine nitrogen as a nucleophile, the free base form of 3-(bromomethyl)-4-methylpyridine would be required.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its precursors are valuable intermediates in the synthesis of various biologically active compounds. The 4-methyl-3-pyridyl scaffold is present in a number of drug candidates and approved pharmaceuticals.

Role as a Key Building Block

The related compound, 3-bromo-4-methylpyridine, is a known intermediate in the synthesis of potent inhibitors of phosphodiesterase type 4 (PDE4) and ligands for the GABAA receptor.[4] These classes of drugs are being investigated for the treatment of inflammatory diseases and neurological disorders, respectively. The bromomethyl derivative provides a more direct route for coupling the pyridyl moiety to other fragments of a target molecule.

Potential Therapeutic Areas:

-

Inflammatory Diseases: As a precursor to PDE4 inhibitors.

-

Neurological Disorders: In the synthesis of GABAA receptor modulators.

-

Oncology: The pyridine motif is a common feature in many kinase inhibitors.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1]

Hazard Summary:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the bromomethyl protons. The spectrum of the related 3-(bromomethyl)pyridine hydrobromide shows signals corresponding to these features.[5]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of the precursor, 3-bromo-4-methylpyridine, shows characteristic peaks for C-H, C=C, and C=N stretching vibrations within the aromatic ring.[6] The hydrobromide salt would likely exhibit a broad absorption band corresponding to the N-H stretch.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the cation (the protonated 3-(bromomethyl)-4-methylpyridine). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The predicted monoisotopic mass for the free base C₇H₈BrN is 184.98401 Da.[7]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for its strategic incorporation into a diverse range of chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its successful application in the laboratory and in the development of new therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]

- 3. daneshyari.com [daneshyari.com]

- 4. 3-Bromo-4-methylpyridine 96 3430-22-6 [sigmaaldrich.com]

- 5. 3-(Bromomethyl)pyridine Hydrobromide(4916-55-6) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H8BrN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide: A Key Building Block in Modern Drug Discovery

CAS Number: 1384972-83-1

Authored by [Your Name/Department]

[Date]

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a critical heterocyclic building block in contemporary medicinal chemistry. With a focus on its synthesis, chemical properties, and applications, this document serves as an essential resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, reaction mechanisms, and safety considerations are presented to ensure both scientific integrity and practical utility. The strategic importance of this reagent, particularly in the synthesis of kinase inhibitors, is highlighted, offering insights into its role in the development of next-generation therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern organic chemistry and are integral to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence in biologically active molecules stems from the pyridine core's ability to engage in various non-covalent interactions with biological targets and its metabolic stability. This compound has emerged as a particularly valuable intermediate due to its dual reactivity: the pyridine nitrogen, which can be protonated or involved in hydrogen bonding, and the reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This unique combination allows for the strategic and efficient construction of complex molecular architectures, making it a sought-after reagent in the synthesis of novel therapeutic agents.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference |

| CAS Number | 1384972-83-1 | |

| Molecular Formula | C₇H₉Br₂N | |

| Molecular Weight | 266.96 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in polar solvents such as methanol and water. | |

| Stability | Stable under recommended storage conditions. Moisture sensitive. |

Note: Some properties are based on data for structurally similar compounds and should be considered as indicative.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from commercially available precursors like 3,4-lutidine or 3-bromo-4-methylpyridine. A plausible and efficient synthetic pathway involves the radical bromination of the methyl group at the 3-position of a suitable pyridine derivative.

Proposed Synthetic Pathway

A common and effective route to this compound involves the benzylic bromination of 3-bromo-4-methylpyridine. This precursor can be synthesized from 4-methyl-3-nitropyridine.[4]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine (Precursor)

This protocol is adapted from established methods for the synthesis of brominated pyridines.[4][5]

Materials:

-

4-Methyl-3-aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

50% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, cool a solution of 4-methyl-3-aminopyridine in 48% HBr to -5 °C using an ice-salt bath.

-

Slowly add bromine to the cooled solution while maintaining the temperature below 0 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

Slowly add 50% sodium hydroxide solution to adjust the pH of the solution to 9, keeping the temperature below 20 °C.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for benzylic bromination.[6][7]

Materials:

-

3-Bromo-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a suitable light source

-

Carbon tetrachloride (or a greener solvent alternative like acetonitrile)[8]

-

Anhydrous diethyl ether

Procedure:

-

Dissolve 3-bromo-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (or irradiate with a suitable lamp if using photochemical initiation) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system. To obtain the hydrobromide salt, the free base can be treated with a solution of HBr in a non-polar solvent like diethyl ether, leading to the precipitation of this compound.

Applications in Drug Development

This compound is a versatile building block, primarily utilized in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.[9][10]

Role in the Synthesis of Kinase Inhibitors

The structural motif of 3-(aminomethyl)-4-methylpyridine, readily accessible from this compound, is a key component of several potent and selective kinase inhibitors. The bromomethyl group allows for straightforward nucleophilic substitution with primary or secondary amines, introducing a critical side chain that often interacts with the hinge region or other key residues in the ATP-binding pocket of kinases.

Caption: General workflow for the application of this compound in the synthesis of kinase inhibitors.

While specific, publicly available examples detailing the direct use of this compound (CAS 1384972-83-1) are limited, the synthetic utility of its precursor, 3-bromo-4-methylpyridine, is well-documented in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[11]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance. The following guidelines are based on safety data for structurally similar compounds and should be followed diligently.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust. The compound may be corrosive and harmful if inhaled.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound is moisture-sensitive.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactivity provide a reliable and efficient means for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support researchers in leveraging this important reagent for the advancement of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. 3-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and practical applications of this versatile pyridine derivative, with a focus on the underlying chemical principles and experimental best practices.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound has emerged as a particularly valuable intermediate, offering a reactive "handle" for the construction of complex molecular architectures. Its utility is prominently demonstrated in the synthesis of innovative therapeutics, including Janus kinase (JAK) inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[3][4]

Physicochemical Properties and Structural Elucidation

This compound is a white solid that is widely used in organic synthesis.[5] Its structure features a pyridine ring substituted with a methyl group at the 4-position and a bromomethyl group at the 3-position. The molecule is supplied as a hydrobromide salt, which enhances its stability and handling characteristics.

| Property | Value | Source |

| Chemical Formula | C₇H₉Br₂N | [5] |

| Molecular Weight | 266.96 g/mol | [5] |

| Appearance | White solid | [5] |

| SMILES | CC1=C(C=NC=C1)CBr.Br | [6] |

| InChI | InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | [6] |

graph "3-(Bromomethyl)-4-methylpyridine_hydrobromide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C2 [label="C", pos="-1.1,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.1,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.1,0.6!", fontcolor="#202124"]; C7 [label="C", pos="-2.4,-1.1!", fontcolor="#202124"]; Br1 [label="Br", pos="-3.6,-0.5!", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled]; C8 [label="C", pos="0,-2.5!", fontcolor="#202124"]; HBr [label="HBr", pos="3,1.5!", fontcolor="#202124", fontsize=18]; // Bond edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C7; C7 -- Br1; C4 -- C8; // Hydrogen atoms (implicit) H2 [label="H", pos="-2.0,1.0!", fontcolor="#5F6368"]; H5 [label="H", pos="2.0,-1.0!", fontcolor="#5F6368"]; H6 [label="H", pos="2.0,1.0!", fontcolor="#5F6368"]; H7a [label="H", pos="-2.6,-2.1!", fontcolor="#5F6368"]; H7b [label="H", pos="-2.2,-0.1!", fontcolor="#5F6368"]; H8a [label="H", pos="-0.9,-2.9!", fontcolor="#5F6368"]; H8b [label="H", pos="0.9,-2.9!", fontcolor="#5F6368"]; H8c [label="H", pos="0,-3.2!", fontcolor="#5F6368"]; // Double bonds edge [style=double]; N1 -- C6; C2 -- C3; C4 -- C5;

}

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the free-radical bromination of 3,4-dimethylpyridine (also known as 3,4-lutidine). This reaction selectively targets the methyl group at the 3-position due to the electronic effects of the pyridine nitrogen.

Underlying Principles of Regioselective Bromination

The regioselectivity of this reaction is a critical aspect. The nitrogen atom in the pyridine ring is deactivating through its inductive effect, which influences the stability of the radical intermediates.[4] The methyl group further from the nitrogen (at the 4-position) is less deactivated, making the benzylic hydrogens on the 3-methyl group more susceptible to abstraction by a bromine radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as electrophilic addition to the pyridine ring.[7] The reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light.[4]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3,4-Dimethylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or Benzene (anhydrous)

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylpyridine and anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide and AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product as an oil or solid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford this compound as a white to off-white solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the bromomethyl group, and the methyl protons. The benzylic methylene protons will appear as a singlet, typically deshielded due to the adjacent bromine atom. The aromatic protons will exhibit characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven unique carbon atoms in the molecule. The carbon of the bromomethyl group will be shifted downfield due to the electronegativity of the bromine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base and show a characteristic isotopic pattern for the bromine-containing fragments.

Applications in Drug Discovery: A Case Study in the Synthesis of Tofacitinib

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory diseases.[3][9]

The synthesis of Tofacitinib involves the coupling of the 3-(bromomethyl)-4-methylpyridine moiety with a pyrrolo[2,3-d]pyrimidine core. The bromomethyl group serves as an electrophilic site for nucleophilic substitution by an amine on the pyrrolopyrimidine scaffold.

The reaction typically proceeds by first deprotonating the amine on the pyrrolo[2,3-d]pyrimidine with a suitable base to enhance its nucleophilicity, followed by the addition of this compound. This key C-N bond-forming reaction highlights the utility of the bromomethyl group as a reactive handle for constructing the complex framework of the final drug molecule.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is corrosive and can cause severe skin burns and eye damage.[10] Inhalation may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[10]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly in the field of drug discovery. Its regioselective synthesis via free-radical bromination and the reactivity of its bromomethyl group make it an ideal intermediate for the construction of complex, biologically active molecules. As demonstrated by its role in the synthesis of Tofacitinib, this compound will likely continue to be a key component in the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher working with this important chemical entity.

References

- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. research.unl.pt [research.unl.pt]

- 4. daneshyari.com [daneshyari.com]

- 5. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum [chemicalbook.com]

- 9. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-4-methylpyridine hydrobromide

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule for a Culture of Safety

3-(Bromomethyl)-4-methylpyridine hydrobromide is a valuable reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility stems from the reactive bromomethyl group attached to a pyridine scaffold, a common motif in drug discovery. The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for introducing the 4-methylpyridine moiety into a target molecule via nucleophilic substitution reactions. However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in its chemical properties and supported by established safety standards. The core philosophy of this document is that a deep understanding of the "why" behind safety protocols is the most effective way to ensure a safe and successful research environment.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and its reactivity.[1][2] It is crucial to recognize that this compound can cause severe skin burns and eye damage and may cause respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.[1]

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₉Br₂N | [3] |

| Molecular Weight | 266.96 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 150 - 155 °C | [4] |

| Boiling Point | 251.9 ± 25.0 °C (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Toxicological Profile

-

Skin Corrosion/Irritation: Causes severe skin burns.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

The causality behind these hazards lies in the compound's ability to react with biological macromolecules. The hydrobromide salt is acidic and corrosive, while the bromomethyl group can alkylate nucleophilic residues in proteins and DNA, leading to cellular damage.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1] This is a critical requirement by OSHA for handling corrosive materials.[7]

Personal Protective Equipment (PPE): Essential for All Operations

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Use proper glove removal technique to avoid skin contact.[6]

-

Lab Coat/Protective Clothing: A flame-resistant lab coat or a complete suit protecting against chemicals is required to prevent skin exposure.[6]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[1][6]

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is essential to minimize the risk of exposure and incidents.

Prudent Handling Practices

-

Preparation: Before starting any work, read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

-

Location: Conduct all manipulations within a designated area inside a chemical fume hood.

-

Dispensing: Avoid the formation of dust when weighing and transferring the solid material.[1]

-

Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases.[2] The benzylic position is susceptible to oxidation, which can be a vigorous reaction.[4][6]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

-

Location: Store in a designated corrosives cabinet.[1]

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.[5]

Waste Disposal

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1]

-

Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] Do not empty into drains.[1] Contaminated packaging should be disposed of as unused product.[6]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing.[1] Immediate medical attention is required.[1]

-

Inhalation: Remove to fresh air.[1] If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[1] Immediate medical attention is required.[1]

-

Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] Rinse mouth with water.[6]

Accidental Release Measures

In the event of a spill, a coordinated and systematic response is crucial to ensure personnel safety and minimize environmental contamination.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[1][7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Section 5: Synthesis and Reactivity Insights for the Bench Chemist

While this is a safety guide, understanding the compound's role in synthesis provides context for its reactivity and handling needs. The bromomethyl group is analogous to a benzylic bromide, making it susceptible to both Sₙ1 and Sₙ2 reactions.[5] This reactivity is what makes it a useful building block. It also means the compound is a potent alkylating agent, which is the mechanistic basis for its toxicity. The pyridine ring can also be involved in various reactions, but the primary point of reactivity for handling considerations is the bromomethyl group.

The following diagram illustrates the general workflow for handling this reagent in a laboratory setting, emphasizing the integration of safety protocols at each step.

Conclusion

This compound is a potent and useful chemical intermediate. Its safe and effective use is predicated on a comprehensive understanding of its hazards, coupled with the disciplined implementation of engineering controls, personal protective equipment, and established handling protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, researchers can mitigate risks and continue to advance the frontiers of science and drug development.

References

- 1. All news - ECHA [echa.europa.eu]

- 2. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]

- 3. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. safetyresourcesblog.com [safetyresourcesblog.com]

A Technical Guide to the Solubility of 3-(Bromomethyl)-4-methylpyridine Hydrobromide for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and their intermediates during synthesis, purification, and formulation.[1] Poor solubility can lead to significant challenges, including low bioavailability and manufacturing inefficiencies.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a key heterocyclic building block in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present standardized, self-validating protocols for its experimental determination, and consolidate available solubility data. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep, practical understanding of its solubility characteristics to optimize their scientific workflows.

Introduction: The Role of this compound in Drug Discovery

This compound is a halogenated pyridine derivative frequently employed as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromomethyl group and a pyridine core, makes it a valuable reagent for introducing the 4-methyl-3-pyridylmethyl moiety into target structures.

Given its status as a salt (hydrobromide), its solubility is expected to be significantly influenced by solvent polarity, pH, and temperature. A thorough understanding of these solubility characteristics is paramount for chemists to make informed decisions in various stages of development, including:

-

Reaction Solvent Selection: Ensuring the reagent is sufficiently soluble for homogenous reaction kinetics.

-

Purification Strategy: Leveraging differential solubility for effective crystallization and removal of impurities.

-

Formulation Development: Although an intermediate, understanding its properties informs the handling of related final APIs.

This guide serves as a foundational resource for determining and applying the solubility data of this important chemical entity.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is its saturation mass concentration in a specific solvent at a given temperature.[4][5][6] For an ionic compound like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the ions and the solvent molecules.

Key factors influencing its solubility include:

-

Solvent Polarity: As a salt, it is expected to be more soluble in polar protic solvents (e.g., water, methanol, ethanol) that can effectively solvate both the pyridinium cation and the bromide anion through ion-dipole interactions and hydrogen bonding. Its solubility will likely be limited in nonpolar solvents (e.g., hexane, toluene).

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, dissolution is an endothermic process, meaning solubility increases with temperature. However, this must be determined empirically.

-

pH (in aqueous media): The pyridine ring has a basic nitrogen atom. While it is already protonated in the hydrobromide salt form, the pH of the aqueous medium can influence the overall equilibrium and interaction with buffer components.

-

Common Ion Effect: In solutions already containing bromide ions, the solubility of the hydrobromide salt may be suppressed.

-

Purity: The presence of impurities can significantly alter the measured solubility of a substance.[7][8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility provides the most reliable measure of a compound's dissolution capacity.[3][9] The Shake-Flask method, recognized as the "gold standard," is the most widely used and reliable technique for this purpose.[9][10] It is the basis for standardized guidelines such as OECD Guideline 105 for Water Solubility.[4][7][8]

Validated Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for accurately determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvent (e.g., deionized water, methanol, ethanol, acetonitrile)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.[10]

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent (at the desired test temperature, e.g., 25 °C) to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a predetermined period. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached.[1]

-

Self-Validation Checkpoint: To ensure equilibrium has been achieved, take samples at 24 hours and 48 hours. The measured concentrations should be consistent (e.g., within ±5%). If not, extend the equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solids to sediment.[10]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or g/100 mL.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Isothermal Shake-Flask solubility determination protocol.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Solubility Data

While comprehensive, peer-reviewed solubility data for this compound is not widely published, information can be compiled from safety data sheets (SDS) and chemical supplier technical data. The following table summarizes available qualitative and quantitative data. Researchers are strongly encouraged to determine solubility experimentally for their specific solvent systems and conditions as per the protocol in Section 3.

| Solvent | Temperature (°C) | Solubility | Data Type | Source / Notes |

| Water | Ambient | Soluble | Qualitative | Implied by hydrochloride/hydrobromide salt structure and general chemical knowledge. A related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is listed as "Soluble in water"[11]. |

| Methanol | Ambient | Sparingly Soluble | Qualitative | A related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is listed as "Sparingly" soluble in Methanol[11][12]. This suggests polar organic solvents are viable but may not be as effective as water. |

| Chloroform | Ambient | Slightly Soluble | Qualitative | A related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is listed as "Slightly" soluble in Chloroform[11][12]. |

Note: The term "sparingly soluble" typically corresponds to a range of 30-100 parts of solvent required for 1 part of solute, while "slightly soluble" implies 100-1000 parts of solvent are needed.[13] These are general guidelines and should be confirmed experimentally.

Interpretation and Practical Application

The available data, though qualitative, provides actionable insights for laboratory work:

-

For Chemical Reactions: The presumed high solubility in water makes it a suitable solvent for aqueous reactions. However, the reactivity of the bromomethyl group with water (hydrolysis) must be considered, especially at elevated temperatures or non-neutral pH. Polar aprotic solvents like acetonitrile or DMF should also be evaluated experimentally as they can offer good solubility without the risk of hydrolysis.

-

For Purification: The expected lower solubility in less polar organic solvents could be exploited for purification. For instance, after a reaction in a polar solvent, the product could be precipitated or crystallized by adding a less polar anti-solvent like diethyl ether or toluene.

-

For Analytical Method Development: When developing an HPLC method, the solubility in the mobile phase is critical. The data suggests that standard reversed-phase mobile phases (water/methanol or water/acetonitrile mixtures) should be suitable for dissolving the compound for analysis.

Conclusion

This compound is a key synthetic intermediate whose utility is directly linked to its solubility characteristics. While published quantitative data is limited, its salt structure indicates high solubility in polar protic solvents like water and reduced solubility in nonpolar organic solvents. This guide provides a robust, self-validating experimental protocol based on the industry-standard Shake-Flask method for researchers to generate precise and reliable solubility data tailored to their specific applications. Accurate empirical determination of solubility is a crucial step in process development, ensuring efficiency, reproducibility, and safety in the synthesis of novel pharmaceutical agents.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. tandfonline.com [tandfonline.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 12. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 13. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Stability of 3-(Bromomethyl)-4-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-methylpyridine hydrobromide is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its reactivity, stemming from the bromomethyl group, makes it a valuable synthon but also raises concerns about its stability. Ensuring the chemical integrity of this compound during storage, handling, and in reaction processes is critical for consistent product quality, yield, and safety.

This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. While specific public stability data for this compound is limited, this document, authored from the perspective of a Senior Application Scientist, outlines the core principles, potential degradation pathways, and detailed experimental protocols necessary to conduct a thorough stability assessment. By following the methodologies described herein, researchers and drug development professionals can establish a robust stability profile for this important chemical intermediate.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is the first step in designing a meaningful stability study.

| Property | Value/Description | Source |

| Chemical Name | This compound | |

| CAS Number | 120277-12-5 | [1] |

| Molecular Formula | C₇H₈BrN · HBr | [1] |

| Molecular Weight | 270.96 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 150-155 °C (for the related 3-(bromomethyl)pyridine hydrobromide) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

Handling Precautions:

Due to its classification as a corrosive hazardous material, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes chemical splash goggles, a face shield, gloves (nitrile or neoprene are recommended), and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] The compound should be stored in a cool, dry place away from ignition sources and incompatible materials such as strong oxidizers and bases.[5][6][7]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that could compromise its purity and integrity. Forced degradation studies are essential to identify these pathways and the resulting degradants.[8][9]

Hydrolysis

The benzylic bromide is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding alcohol, 3-(hydroxymethyl)-4-methylpyridine. This reaction can be catalyzed by both acidic and basic conditions. The hydrobromide salt itself creates an acidic environment in aqueous solution, which could facilitate hydrolysis.

Oxidation

Oxidative degradation can be a significant pathway, potentially leading to the formation of 4-methyl-3-pyridinecarboxaldehyde or 4-methyl-3-pyridinecarboxylic acid. The presence of atmospheric oxygen or residual oxidizing agents from synthesis can initiate these reactions. Studies on other pyridine derivatives have shown that oxidation is a plausible degradation route.[10]

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate free-radical mediated degradation pathways. This could involve cleavage of the C-Br bond, leading to a variety of subsequent reactions and the formation of colored impurities. Photostability testing is therefore a critical component of a comprehensive stability program.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential Degradation Pathways.

Comprehensive Stability Testing Program

A forced degradation study is necessary to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9] The following protocols are designed to stress the compound under various conditions.

Experimental Workflow

The overall workflow for a comprehensive stability study is depicted below.

Caption: Stability Study Experimental Workflow.

Forced Degradation Protocols

The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal Stress (Solid) | Dry Heat | 80°C | 24, 48, 72 hours |

| Thermal Stress (Solution) | In Water | 60°C | 24, 48, 72 hours |

| Photolytic Stress (Solid) | ICH Q1B Option 2 | Room Temperature | As per ICH guideline |

| Photolytic Stress (Solution) | ICH Q1B Option 2 | Room Temperature | As per ICH guideline |

Step-by-Step Protocol for a Typical Forced Degradation Study (e.g., Acidic Hydrolysis):

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

-

Stressing: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with the solvent.

-

Incubation: Place the flask in a water bath at 60°C.

-

Sampling: Withdraw aliquots at the specified time points (e.g., 2, 4, 8, and 24 hours).

-

Neutralization: Immediately neutralize the acidic solution with an equivalent amount of 1 M NaOH to stop the degradation.

-

Analysis: Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC).

-

Control: Prepare a control sample under the same conditions but without the stressor (i.e., without acid).

Analytical Methodologies

A robust analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing non-volatile impurities and for its versatility. A reversed-phase method is typically employed.

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Gas Chromatography (GC)

GC is an excellent alternative for assessing volatile impurities and for its high resolution. Given the potential for thermal degradation, a cool on-column or split/splitless injection is recommended.

Proposed GC Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C (Split/Splitless) |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300°C |

| Injection Volume | 1 µL |

Conclusion

A thorough understanding of the stability of this compound is paramount for its effective use in pharmaceutical synthesis. This guide provides a comprehensive framework for conducting forced degradation studies and developing a stability-indicating analytical method. By systematically investigating the effects of hydrolysis, oxidation, heat, and light, researchers can identify potential degradation products, elucidate degradation pathways, and establish appropriate storage and handling conditions. The implementation of these protocols will ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

- 1. 3-(BROMOMETHYL)-4-METHYLPYRIDINE CAS#: 120277-12-5 [amp.chemicalbook.com]

- 2. 3-(ブロモメチル)ピリジン 臭化水素酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide

Abstract

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-methylpyridine hydrobromide, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We will dissect its fundamental physicochemical properties, explore a validated synthetic pathway with mechanistic insights, detail its applications in drug development, and establish a rigorous protocol for its safe handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize reactive intermediates to construct complex molecular architectures.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

This compound emerges as a highly valuable reagent in this context. It is a bifunctional molecule, presenting a reactive bromomethyl group for nucleophilic substitution while the pyridine core offers opportunities for further modification or serves as a critical pharmacophore. Its hydrobromide salt form enhances stability and improves handling characteristics compared to the free base, making it a reliable intermediate for multi-step synthetic campaigns. This guide elucidates the essential knowledge required to effectively and safely leverage this compound in a research and development setting.

Physicochemical Properties and Structural Data

A precise understanding of a reagent's physical and chemical properties is non-negotiable for reproducible and successful experimentation. This compound is a white to off-white solid, and its key characteristics are summarized below.[1] The molecular weight is calculated to be 266.96 g/mol based on its molecular formula, C₇H₉Br₂N.[1]

| Property | Value | Source(s) |

| IUPAC Name | 3-(bromomethyl)-4-methylpyridin-1-ium bromide | N/A |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| CAS Number | 1384972-83-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 150-155 °C (for isomer 3-(Bromomethyl)pyridine HBr) | [2][3] |

| Primary Hazard | Corrosive, causes severe skin burns and eye damage | [2][4][5] |

Diagram 1: Chemical Structure of this compound

Synthesis Protocol and Mechanistic Rationale

The most direct and common route to synthesize 3-(Bromomethyl)-4-methylpyridine is via the radical bromination of the corresponding methyl group on a 3,4-dimethylpyridine precursor. The subsequent addition of HBr yields the stable hydrobromide salt.

Expertise in Action: Why Radical Bromination?

This pathway is favored due to the selective reactivity of N-Bromosuccinimide (NBS) at benzylic (or in this case, picolylic) positions under radical conditions. The methyl group at the 4-position is sterically less hindered and electronically activated by the pyridine ring, making it a prime target for hydrogen abstraction by a bromine radical. Using a radical initiator like azobisisobutyronitrile (AIBN) allows the reaction to proceed at moderate temperatures, preserving other functional groups.

Experimental Protocol: Synthesis from 3,4-Dimethylpyridine

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3,4-dimethylpyridine (1.0 eq) and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq) to the flask.

-

Causality Check: Using a slight excess of NBS ensures complete consumption of the starting material. A catalytic amount of AIBN is sufficient to initiate the radical chain reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via TLC or GC-MS.

-